molecular formula C14H10ClFO3 B1290197 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773870-42-1

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

Cat. No.: B1290197
CAS No.: 773870-42-1
M. Wt: 280.68 g/mol
InChI Key: OSYLQTGYMDLYGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with salicylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of salicylic acid attacks the benzyl chloride, forming the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent, can be optimized to increase yield and purity .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Potential oxidation products include quinones or other oxidized aromatic compounds.

Scientific Research Applications

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is used in various scientific research applications :

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biochemistry: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it can be used in drug discovery and development as a reference compound.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The specific mechanism of action for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins or nucleic acids. The molecular targets and pathways involved would depend on the specific context of its use in research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYLQTGYMDLYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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